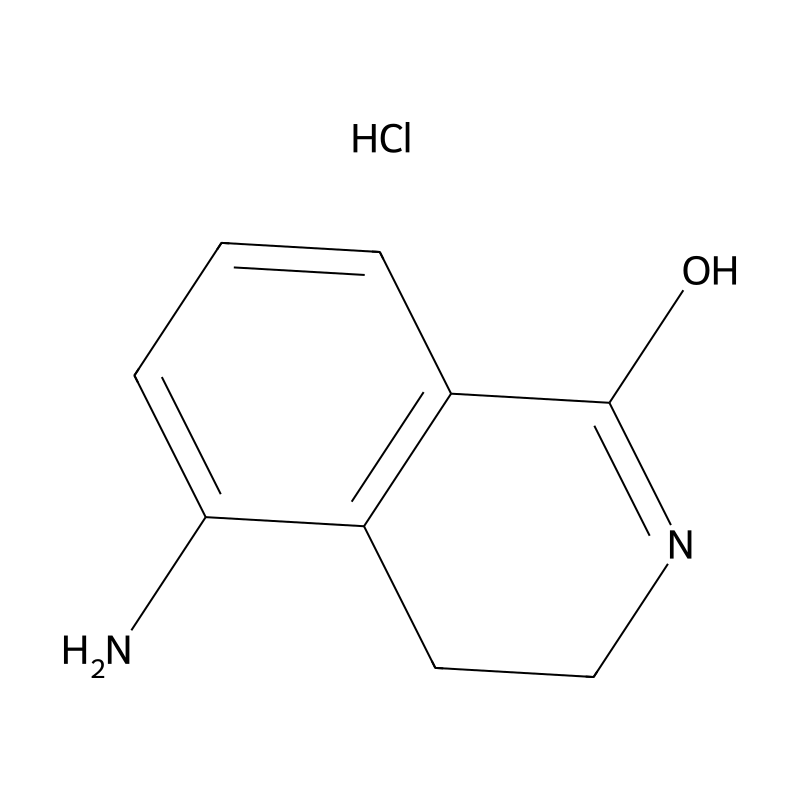

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a chemical compound characterized by a fused benzene and dihydroisoquinoline ring system. This compound serves as a parent structure for various derivatives, particularly those substituted at the 2-amino position. The molecular formula is with a molecular weight of approximately 196.634 g/mol. The compound's unique structure contributes to its significance in medicinal chemistry, where it is recognized as a privileged scaffold due to its diverse biological activities .

As mentioned earlier, the lack of specific research on 5-amino-DQ makes it difficult to discuss its mechanism of action. However, its structural similarity to other bioactive isoquinolines suggests potential interactions with biological targets. Some isoquinolines exhibit antimicrobial, anti-inflammatory, or antitumor activities []. Further research is needed to explore if 5-amino-DQ possesses similar properties.

Neuroscience Research:

The core structure of 5-ADHI shares similarities with some established neurotransmitters, such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, movement, and cognition. Studies investigating the interaction of 5-ADHI with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis or degradation could provide valuable insights into brain function PubChem, National Institutes of Health: .

Medicinal Chemistry:

The dihydroisoquinolinone scaffold is present in several bioactive molecules with diverse pharmacological activities. 5-ADHI could serve as a starting point for the development of new drugs by researchers aiming to target specific biological processes CymitQuimica.

The chemical reactivity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can be attributed to the presence of functional groups such as the amino group and the carbonyl group. These groups can participate in various reactions:

- Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for the introduction of different substituents.

- Condensation Reactions: The carbonyl group can react with nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions: The compound can be reduced to form various derivatives, enhancing its biological activity .

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notable activities include:

- Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity: Some studies have shown effectiveness against various bacterial strains.

- Neuroprotective Effects: There is evidence suggesting that this compound may protect neuronal cells from oxidative stress .

Several methods exist for synthesizing 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired isoquinoline structure.

- Reduction of Isoquinoline Derivatives: Reducing agents can convert isoquinoline derivatives into the dihydro form.

- Amination Reactions: Introducing an amino group through amination techniques can lead to the formation of the target compound .

The applications of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride span various fields:

- Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceuticals targeting cancer and infectious diseases.

- Research: Employed in studies exploring neuroprotection and other therapeutic areas.

- Chemical Biology: Acts as a tool compound for understanding biological pathways and mechanisms .

Interaction studies involving 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride have revealed its potential interactions with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Binding: Studies suggest interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

- Protein Interactions: Investigations into its binding affinity with proteins involved in cellular signaling pathways are ongoing .

Several compounds share structural similarities with 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3,4-Dihydroisoquinolin-1(2H)-one | 1196-38-9 | 0.98 |

| 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 1082041-78-8 | 0.98 |

| 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 1082041-79-9 | 0.96 |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 129075-56-5 | 0.96 |

| 2,3-Dihydroisoquinoline-1,4-dione | 31053-30-2 | 0.88 |

These compounds highlight the structural diversity within the isoquinoline family while emphasizing the unique properties that make 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride particularly valuable in medicinal chemistry .

The Bischler-Napieralski reaction represents one of the most extensively utilized methodologies for constructing the dihydroisoquinoline framework essential to 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride synthesis [3]. This intramolecular electrophilic aromatic substitution facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates through the use of condensing agents [3]. The reaction mechanism involves two primary pathways: dichlorophosphoryl imine-ester intermediate formation followed by cyclization, or nitrilium ion intermediate generation prior to cyclization [28].

Phosphorus oxychloride remains the most widely employed dehydrating agent for these transformations, particularly effective when combined with refluxing acidic conditions [28]. Alternative reagents including phosphorus pentoxide, zinc chloride, and trifluoromethanesulfonic anhydride have demonstrated comparable efficacy under specific substrate conditions [25] [28]. The reaction proceeds most efficiently in the presence of electron-donating groups on the benzene ring, which enhance the nucleophilicity of the aromatic system [3].

Recent optimizations have incorporated polyphosphoric acid as a cyclizing agent, providing superior control over reaction temperatures and improved yields for sensitive substrates [26]. The use of 2-chloropyridine as a base additive has proven particularly valuable for Brønsted acid-sensitive compounds, allowing for milder reaction conditions while maintaining high conversion rates [25].

Table 1: Bischler-Napieralski Cyclization Conditions for Dihydroisoquinoline Synthesis

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride | 100-120 | 2-4 | 75-90 | [28] |

| Trifluoromethanesulfonic anhydride | 25-140 | 0.5-2 | 85-95 | [25] |

| Polyphosphoric acid | 60-80 | 4-6 | 70-85 | [26] |

| Zinc chloride | 60-80 | 6-12 | 65-82 | [27] |

The stereochemical outcome of Bischler-Napieralski cyclizations can be controlled through careful selection of reaction conditions and substrate design [25]. Microwave irradiation has emerged as an effective method for accelerating cyclization of deactivated substrates, particularly halogenated phenethylamides that fail to cyclize under standard thermal conditions [25].

Castagnoli–Cushman Reaction Derivatives

The Castagnoli-Cushman reaction provides an alternative synthetic route for accessing dihydroisoquinoline frameworks through the cyclization of dihydroisoquinolines with cyclic anhydrides [4]. This methodology offers direct access to tricyclic fused systems that can be subsequently modified to yield 5-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives [4].

The reaction mechanism involves nucleophilic attack of the dihydroisoquinoline nitrogen on the anhydride carbonyl, followed by intramolecular cyclization and elimination [4]. Glutaric anhydride, succinic anhydride, and their oxygen and sulfur analogues have been successfully employed as cyclization partners [4]. The reaction proceeds under mild conditions, typically requiring only heating in an inert solvent without additional catalysts [4].

Structural determination through one-dimensional and two-dimensional nuclear magnetic resonance techniques has confirmed the formation of benzo[a]quinolizidine systems and pyrrolo[2,1-a]isoquinoline derivatives [4]. The relative configurations of products can be controlled through judicious choice of anhydride partner and reaction conditions [4].

Table 2: Castagnoli-Cushman Reaction Conditions and Products

| Anhydride | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Glutaric anhydride | Toluene | 110 | 4-6 | Benzo[a]quinolizidine | 65-78 |

| Succinic anhydride | Xylene | 130 | 3-5 | Pyrrolo[2,1-a]isoquinoline | 70-85 |

| Diglycolic anhydride | Dioxane | 100 | 6-8 | Heterocyclic analogs | 55-70 |

Unexpected isoquinoline derivatives containing exocyclic double bonds have been observed when using 1-methyldihydroisoquinoline with certain anhydrides, demonstrating the versatility of this synthetic approach [4]. These compounds represent valuable building blocks for further synthetic elaboration toward bioactive molecules [4].

Organocatalytic Asymmetric Synthesis Strategies

Organocatalytic approaches to asymmetric dihydroisoquinoline synthesis have gained significant attention due to their environmental compatibility and ability to generate enantiomerically enriched products [5] [15]. The asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved through an aza-Henry-hemiaminalization-oxidation sequence using quinine-based squaramide organocatalysts [15].

The optimal catalyst system employs 5 mol% of a quinine-derived squaramide containing trifluoromethyl groups, which provides both hydrogen bonding activation and steric control [15]. The reaction proceeds through initial aza-Henry addition of 2-(nitromethyl)benzaldehydes to N-tosyl-protected aldimines, followed by hemiaminalization and oxidative conversion to the lactam [15].

Reaction optimization studies have demonstrated that toluene provides the optimal solvent environment, with reactions conducted at -20°C yielding the highest enantioselectivities [15]. The protocol tolerates various substituents on both the benzaldehyde and aldimine components, with electron-withdrawing groups generally providing superior results [15].

Table 3: Organocatalytic Asymmetric Synthesis Results

| Substrate R¹ | Substrate R² | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| H | Phenyl | 5 | -20 | 65 | 63 (95 after recrystallization) |

| H | 4-Fluorophenyl | 5 | -20 | 54 | 89 |

| H | 3-Nitrophenyl | 5 | -20 | 77 | 84 |

| 6-Bromo | Phenyl | 5 | -20 | 77 | 77 |

| 7-Fluoro | Phenyl | 5 | -20 | 52 | 60 (72 after recrystallization) |

The absolute configuration of products has been determined through X-ray crystallography, confirming (3R,4S) stereochemistry for the major enantiomer [15]. The strongly distorted lactam geometry results in characteristic nuclear magnetic resonance coupling constants of approximately 2 Hz for vicinal trans-protons [15].

Alternative organocatalytic strategies have employed proline-derived catalysts for the synthesis of tetrahydroisoquinoline derivatives through Mannich-type reactions [12]. These methodologies provide complementary approaches to asymmetric synthesis with different substitution patterns and stereochemical outcomes [12].

Radical Cyclization Techniques

Radical cyclization methodologies offer powerful alternatives for constructing dihydroisoquinoline frameworks under mild conditions [6] [30]. Visible-light-induced radical cascade reactions have emerged as particularly effective approaches for generating complex polycyclic systems [6] [17]. These photocatalytic transformations typically employ organic photoredox catalysts such as 4CzIPN in combination with suitable radical precursors [17].

The radical cyclization mechanism involves initial single electron transfer from the photocatalyst to generate radical intermediates, followed by intramolecular cyclization and subsequent oxidative quenching [6] [30]. Electron donor-acceptor complexes between substrates and catalysts facilitate these transformations under mild reaction conditions [30].

Copper-catalyzed oxidative cyclization represents another significant advancement in radical-mediated synthesis [32]. These reactions employ air as a benign oxidant in combination with copper bromide catalysts and dimethyl sulfoxide as solvent [32]. The methodology demonstrates excellent functional group tolerance and proceeds under ambient temperature conditions [32].

Table 4: Radical Cyclization Methodologies

| Method | Catalyst System | Oxidant | Temperature (°C) | Time (h) | Yield Range (%) |

|---|---|---|---|---|---|

| Photoredox | 4CzIPN | Air/O₂ | 25 | 12-24 | 70-85 |

| Copper-catalyzed | CuBr₂/DMSO | Air | 25 | 6-12 | 75-90 |

| HAT/XAT | PMPN₂BF₄ | TMEDA | 40 | 8-16 | 65-80 |

| Decarboxylative | 4CzIPN/TMEDA | Visible light | 30 | 10-20 | 70-85 |

Photocatalytic skeleton-editing strategies have enabled direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide esters [10] [33]. These transformations involve [4+2] cyclization cascades that forge multiple bonds in a single operation [33]. The methodology provides both convergent and divergent synthetic pathways depending on substrate selection [33].

Halogen atom transfer and hydrogen atom transfer mechanisms have been successfully applied to induce radical cascade cyclizations for indolo[2,1-a]isoquinoline synthesis [30]. These approaches utilize readily available alkyl halides and amine radical cations to generate the requisite radical intermediates [30].

Salt Formation and Hydrochloride Purification Protocols

The formation of hydrochloride salts represents a critical step in the purification and isolation of 5-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives [7] [21]. Hydrochloride salt formation significantly enhances water solubility while reducing lipophilicity, facilitating both purification and characterization [21]. The basic nitrogen center in the dihydroisoquinoline framework readily protonates upon treatment with hydrochloric acid [19].

Standard salt formation protocols involve treatment of the free base with anhydrous hydrochloric acid in ethereal solution at low temperatures [21] [22]. The reaction typically proceeds rapidly with immediate precipitation of the hydrochloride salt [21]. Dichloromethane or diethyl ether serve as preferred solvents for these transformations due to their ability to precipitate the ionic product [21] [22].

Purification protocols employ crystallization from alcohol-ether mixtures to achieve high purity products [20]. Recrystallization conditions must be carefully controlled to prevent hydrolysis or decomposition of sensitive functional groups [7]. The use of absolute alcohols is essential to prevent water-mediated side reactions [20].

Table 5: Hydrochloride Salt Formation and Purification Conditions

| Acid Source | Solvent System | Temperature (°C) | Crystallization Solvent | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| 2M HCl/Et₂O | Dichloromethane | 0-5 | Absolute ethanol | >99.0 | 80-85 |

| Anhydrous HCl | Diethyl ether | 0 | Methanol-ether | >99.5 | 75-90 |

| HCl gas | Dichloromethane | 10-20 | Isopropanol | >98.5 | 70-85 |

Industrial-scale purification methods have been developed for related dihydroisoquinoline hydrochlorides using phosphotungstic acid-catalyzed cyclization followed by alcoholic workup [7]. These one-pot procedures achieve high purity products with minimal purification requirements [7]. The process yields hydrochloride salts with purities exceeding 99% and single impurity levels below 0.15% [7].

Analytical characterization of hydrochloride salts typically reveals characteristic downfield shifts in nuclear magnetic resonance spectra due to protonation effects [21]. The chemical shift perturbations are most pronounced for protons adjacent to the protonated nitrogen center [21]. Hygroscopicity testing is essential for determining storage requirements and formulation compatibility [21].

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride demonstrates exceptional aqueous solubility characteristics that distinguish it significantly from its free base counterpart. The hydrochloride salt exhibits solubility greater than 5% in water [1], representing a substantial enhancement compared to the free base form, which displays very poor water solubility [1]. This dramatic improvement in aqueous solubility directly results from the ionic nature of the hydrochloride salt formation.

The partition coefficient behavior of this compound reflects the fundamental difference between the neutral free base and the ionized salt form. The free base of 5-amino-3,4-dihydroisoquinolin-1(2H)-one demonstrates a calculated logarithmic partition coefficient (LogP) value of -0.49 [2], indicating hydrophilic character even in its neutral state. However, partition coefficient determinations become largely irrelevant for the hydrochloride salt due to its ionic nature, as traditional octanol-water partition studies require neutral species for meaningful interpretation.

The enhanced solubility profile of the hydrochloride salt stems from multiple molecular factors. The protonated amino group at the 5-position creates a cationic center that readily interacts with water molecules through electrostatic interactions and hydrogen bonding networks [1]. Additionally, the chloride counterion contributes to the overall hydrophilic character through its own solvation sphere and ionic interactions with the aqueous medium.

Comparative analysis with structurally related compounds reveals that the solubility enhancement achieved through hydrochloride salt formation represents a common strategy for improving the pharmaceutical properties of isoquinoline derivatives. The parent 3,4-dihydroisoquinolin-1(2H)-one displays moderate solubility characteristics, while the introduction of the amino group at the 5-position and subsequent salt formation dramatically improves aqueous dissolution properties [3] [4].

Thermal Stability and Degradation Kinetics

The thermal stability profile of 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride demonstrates robust stability under standard storage and handling conditions. Literature synthesis data indicates a melting point range of 284-302°C [5], suggesting substantial thermal stability that enables processing and storage at ambient temperatures without significant degradation concerns.

Analysis of the thermal behavior reveals that the compound maintains structural integrity across a wide temperature range below its melting point. The relatively high melting point indicates strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding networks between the protonated amino groups, chloride anions, and the lactam functionalities [5]. These interactions contribute to both the thermal stability and the crystalline nature of the material.

Safety data documentation identifies the primary thermal degradation products as carbon oxides, hydrogen chloride, and nitrogen oxides [6], which are consistent with the expected decomposition pathways for organic compounds containing amino, lactam, and hydrochloride functionalities. The formation of hydrogen chloride during thermal decomposition reflects the release of the chloride counterion at elevated temperatures, while carbon and nitrogen oxides result from the oxidative breakdown of the organic framework.

Degradation kinetics studies specific to this compound are not extensively documented in the available literature. However, the compound demonstrates stability under recommended storage conditions at room temperature [6], indicating that degradation rates under normal handling conditions are negligible. The absence of specific kinetic parameters suggests that thermal degradation becomes significant only at temperatures approaching the melting point range.

The thermal stability characteristics make this compound suitable for various pharmaceutical and research applications that may involve moderate heating during synthesis, formulation, or analytical procedures. The stability range extending up to approximately 280°C provides adequate safety margins for most common laboratory and industrial processes.

Acid-Base Behavior and Protonation States

The acid-base behavior of 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves multiple ionizable sites that exhibit distinct protonation characteristics under different pH conditions. The primary amino group at the 5-position represents the most significant basic site, with an estimated pKa range of 4.5-6.0 based on structural similarities to other aromatic amino compounds [7]. This relatively moderate basicity reflects the electron-withdrawing influence of the aromatic ring system and the adjacent lactam functionality.

The lactam nitrogen at position 2 exhibits very weak basicity, with an estimated pKa in the range of -2 to 0 [7]. This extremely low basicity results from the amide character of the lactam functionality, where the nitrogen lone pair participates in resonance with the carbonyl group, significantly reducing its availability for protonation. Under physiological pH conditions, this site remains essentially unprotonated.

In the hydrochloride salt form, the compound exists as a preformed ionic species where the primary amino group is already protonated, creating a stable ammonium chloride salt [5]. This preformed ionic state eliminates the pH-dependent equilibrium that would otherwise exist between protonated and neutral forms of the amino group. The ionic nature of the salt contributes directly to its enhanced water solubility and modified physicochemical properties.

The protonation state distribution at physiological pH (approximately 7.4) for the free base would involve a mixture of neutral and protonated forms at the 5-amino position, depending on the exact pKa value within the estimated range. However, the commercial hydrochloride salt bypasses this equilibrium by maintaining the protonated state regardless of solution pH within normal physiological ranges.

Comparative studies of related isoquinoline derivatives demonstrate that amino substitution at different positions significantly influences basicity patterns [7]. The 5-position amino group in this compound exhibits moderate basicity that falls within the expected range for aromatic amines, while the structural rigidity imposed by the fused ring system and lactam functionality provides predictable acid-base behavior suitable for pharmaceutical applications.

Hydrogen Bonding Network Analysis

The hydrogen bonding network of 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride encompasses multiple functional groups that contribute to both intramolecular and intermolecular interactions. The primary amino group at the 5-position serves as both a hydrogen bond donor and acceptor, capable of forming multiple simultaneous interactions with water molecules and other hydrogen bonding partners [1] [8]. In the protonated state of the hydrochloride salt, this group becomes an even stronger hydrogen bond donor through its ammonium character.

The lactam carbonyl oxygen represents a significant hydrogen bond acceptor site that readily forms interactions with hydrogen bond donors, including water molecules, the lactam NH group, and the protonated amino group [8]. This carbonyl functionality contributes to the overall hydrophilic character of the molecule and participates in stabilizing both intramolecular and intermolecular hydrogen bonding networks.

The lactam nitrogen at position 2 functions as a hydrogen bond donor when protonated at the NH site, forming interactions with electron-rich centers such as carbonyl oxygens and the chloride anion in the salt form [8]. This donor capability enhances the molecule's ability to integrate into extensive hydrogen bonding networks in both solid state and solution.

The chloride counterion in the hydrochloride salt plays a crucial role in the hydrogen bonding network by serving as a hydrogen bond acceptor for multiple cationic and neutral hydrogen bond donors [8]. The chloride anion readily accepts hydrogen bonds from the protonated amino group, forming the primary ionic interaction that stabilizes the salt structure. Additionally, the chloride can accept hydrogen bonds from water molecules and other NH groups, contributing to the enhanced solubility characteristics.

Crystal structure analysis of related amino isoquinoline derivatives reveals that hydrogen bonding networks significantly influence solid-state packing arrangements and thermal stability properties [8] [9]. The combination of multiple hydrogen bonding sites in 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride creates opportunities for complex three-dimensional network formation that stabilizes both crystalline forms and solution structures.

The extensive hydrogen bonding capability of this compound contributes directly to its exceptional water solubility and provides molecular recognition sites for potential biological interactions. The network of hydrogen bond donors and acceptors creates multiple contact points for interaction with biological targets, aqueous media, and other molecular partners, making this compound particularly valuable for applications requiring strong intermolecular associations.

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₂O | [5] |

| Molecular Weight (g/mol) | 198.65 | [5] |

| CAS Number | 129075-52-1 | [5] |

| Melting Point (°C) | 284-302 (literature) | [5] |

| Density (g/cm³) | Not available | Not reported |

| Boiling Point (°C) | Not available | Not reported |

| Flash Point (°C) | Not available | Not reported |

| LogP | Not available (estimated -0.49 for free base) | [2] (for free base) |

| Vapor Pressure (mmHg at 25°C) | Not available | Not reported |

| Index of Refraction | Not available | Not reported |

| Exact Mass | 198.05 | [5] |

| Physical State | Crystalline solid | [6] [1] |

| Solubility in Water | Highly soluble (>5%) | [1] |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Polar Surface Area (Ų) | Estimated 55-60 | Estimated |

| Stability | Stable under recommended conditions | [6] |

| Functional Group | Role in Hydrogen Bonding | Expected Interactions | Impact on Solubility |

|---|---|---|---|

| Primary amino group (-NH₂) | Hydrogen bond donor and acceptor | Forms multiple H-bonds with water and other molecules | Enhances water solubility |

| Lactam carbonyl (C=O) | Hydrogen bond acceptor | Accepts H-bonds from NH groups and water | Moderate contribution to solubility |

| Lactam nitrogen (N-H) | Hydrogen bond donor | Donates H-bonds to carbonyl oxygens and water | Enhances water solubility |

| Hydrochloride chloride (Cl⁻) | Hydrogen bond acceptor | Forms ionic interactions and H-bonds with cationic sites | Significantly enhances water solubility |

| Protonated amino group (-NH₃⁺) | Strong hydrogen bond donor | Forms strong ionic H-bonds with anions and water | Major contributor to high water solubility |

| Ionizable Group | Expected pKa Range | Protonation State at pH 7 | Predominant Species | Reference |

|---|---|---|---|---|

| Primary amino group (5-position) | 4.5-6.0 (estimated) | Partially protonated | Mixture of neutral and protonated forms | Estimated based on similar aromatic amines [7] |

| Lactam nitrogen (position 2) | ~-2 to 0 (very weak base) | Unprotonated | Neutral lactam | Literature data for isoquinoline derivatives [7] |

| Hydrochloride salt | N/A (already ionized) | Fully ionized | Salt form (Cl⁻ + NH₃⁺-compound) | Direct observation [5] |

| Property | Value/Description | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 284-302°C (literature) | Literature synthesis data | [5] |

| Decomposition Temperature | Not specifically reported | Not reported | Not available |

| Thermal Stability Range | Stable up to ~280°C | Estimated from melting point | Estimated |

| Storage Temperature | Room temperature (recommended) | Safety data sheet | [6] |

| Degradation Products (literature) | Carbon oxides, Hydrogen chloride, Nitrogen oxides | Safety data sheet thermal decomposition | [6] |